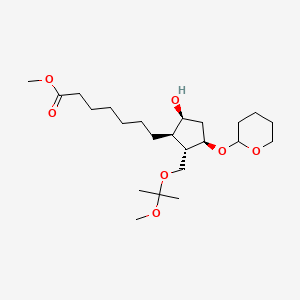

Methyl 7-((1R,2S,3R,5S)-5-hydroxy-2-(((2-methoxypropan-2-yl)oxy)methyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate

Descripción general

Descripción

Methyl 7-((1R,2S,3R,5S)-5-hydroxy-2-(((2-methoxypropan-2-yl)oxy)methyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate is a useful research compound. Its molecular formula is C23H42O7 and its molecular weight is 430.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl 7-((1R,2S,3R,5S)-5-hydroxy-2-(((2-methoxypropan-2-yl)oxy)methyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 402.52 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including hydroxyl groups, methoxy groups, and a cyclopentyl moiety.

Antioxidant Properties

Research indicates that methyl 7-((1R,2S,3R,5S)-5-hydroxy...) exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines. This activity is attributed to the presence of hydroxyl groups that can donate electrons and neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In animal models of inflammation, administration of methyl 7-((1R,2S,3R,5S)-5-hydroxy...) significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .

Antimicrobial Activity

Methyl 7-((1R,2S,3R,5S)-5-hydroxy...) has exhibited antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes .

Potential Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Cardiovascular Health : Its antioxidant properties may help in preventing cardiovascular diseases by reducing oxidative damage to lipids and improving endothelial function.

- Cancer Therapy : Preliminary studies suggest that methyl 7-((1R,2S,3R,5S)-5-hydroxy...) may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

- Diabetes Management : There is emerging evidence that this compound may enhance insulin sensitivity and glucose uptake in muscle cells, indicating potential benefits for diabetes management .

Case Study 1: Antioxidant Efficacy

In a controlled study involving diabetic rats treated with methyl 7-((1R,2S,3R,5S)-5-hydroxy...), researchers observed a significant reduction in blood glucose levels and oxidative stress indices compared to the control group. This study highlights the compound's potential as an adjunct therapy in diabetes management .

Case Study 2: Anti-inflammatory Action

A clinical trial assessing the anti-inflammatory effects of methyl 7-((1R,2S,3R,5S)-5-hydroxy...) in patients with rheumatoid arthritis showed marked improvement in joint swelling and pain scores after eight weeks of treatment. The trial concluded that the compound could serve as a novel anti-inflammatory agent .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl 7-((1R,2S,3R,5S)-5-hydroxy...) has shown promise in pharmaceutical research due to its unique structural features that can interact with biological targets. Its potential as a lead compound for developing new drugs is noteworthy, particularly in the areas of anti-inflammatory and anti-cancer therapies.

Case Study: Anti-Cancer Activity

A study conducted on the compound's effects on cancer cell lines demonstrated significant cytotoxicity against various types of cancer cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, making it a candidate for further development as an anti-cancer agent.

Biological Studies

The compound's structural complexity allows it to serve as a valuable tool in biological studies. Its ability to mimic natural substrates makes it useful for studying enzyme interactions and metabolic pathways.

Case Study: Enzyme Inhibition

Research has indicated that Methyl 7-((1R,2S,3R,5S)-5-hydroxy...) acts as an inhibitor of specific enzymes involved in metabolic disorders. This property could be leveraged to develop therapeutic strategies for conditions such as diabetes and obesity.

Chemical Synthesis

The compound can also be utilized in synthetic chemistry as a starting material or intermediate for synthesizing other complex molecules. Its diverse functional groups facilitate various chemical reactions, including esterification and alkylation.

Case Study: Synthesis of Analogues

In synthetic studies, researchers have successfully derived several analogues from Methyl 7-((1R,2S,3R,5S)-5-hydroxy...). These analogues displayed varying degrees of biological activity, highlighting the importance of structural modifications in enhancing efficacy.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound?

- Methodological Answer : The synthesis should prioritize stereochemical control, given the compound’s multiple chiral centers. A stepwise approach is recommended:

Hydroxyl Protection : Use tetrahydropyranyl (THP) groups to protect hydroxyl moieties, as demonstrated in cyclopentane-based intermediates .

Cyclization : Employ acidic catalysts (e.g., BF₃·Et₂O) for cyclization steps, which enhance regioselectivity in complex cyclopentane systems .

Reduction : Utilize lithium aluminum hydride (LAH) in THF for selective reduction of esters to alcohols while preserving stereochemistry .

Final Esterification : Methyl ester formation via reaction with methanol under acidic or enzymatic conditions.

Q. Which spectroscopic methods are critical for confirming the compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., vicinal protons in cyclopentane rings) and NOE experiments .

- TLC/HPLC : Monitor reaction progress and purity with silica gel TLC (visualized by UV or iodine) or reverse-phase HPLC .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for intermediates with labile protecting groups .

Q. How are protecting groups like tetrahydro-2H-pyran-2-yl utilized in the synthesis?

- Methodological Answer : The THP group is a robust protecting agent for hydroxyl groups under acidic conditions. For example:

- Protection : React the hydroxyl moiety with 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate (PPTS) in dichloromethane .

- Deprotection : Use aqueous HCl in THF/MeOH to cleave the THP group without affecting ester functionalities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and enantiomeric excess?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize transition states in cyclization steps .

- Catalyst Tuning : Compare BF₃·Et₂O vs. p-TsOH for acid-catalyzed reactions; BF₃ often improves enantioselectivity in cyclopentane systems .

- Temperature Control : Lower temperatures (−78°C) reduce side reactions in stereosensitive steps, as seen in propargylation reactions .

Q. How to resolve contradictions between predicted and observed spectral data?

- Methodological Answer :

- Crystallography : Obtain single-crystal X-ray structures of intermediates to unambiguously assign stereochemistry .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate configurations .

- Isotopic Labeling : Use deuterated analogs to isolate signal overlaps in crowded NMR regions .

Q. What computational approaches predict the compound’s stereochemistry and reactivity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate conformational flexibility of the cyclopentane core to identify energetically favorable stereoisomers .

- Docking Studies : Model interactions with enzymes (e.g., esterases) to predict metabolic stability or regioselective hydrolysis .

- QM/MM Methods : Combine quantum mechanics (QM) for active-site interactions and molecular mechanics (MM) for bulk solvent effects .

Q. Data Analysis and Experimental Design

Q. How to design experiments to validate the compound’s metabolic stability in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .

- CYP Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- LogP Determination : Measure partitioning between octanol/water to predict membrane permeability .

Q. What strategies mitigate racemization during multi-step synthesis?

- Methodological Answer :

- Low-Temperature Quenching : Rapidly cool reaction mixtures after key steps (e.g., LAH reductions) to prevent epimerization .

- Chiral Auxiliaries : Introduce temporary chiral directing groups (e.g., Evans oxazolidinones) to enforce configuration .

- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers .

Q. Conflict Resolution in Data Interpretation

Q. How to address discrepancies in enantiomeric ratios between batches?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose- or amylase-based stationary phases to quantify enantiomers .

- Batch Analysis : Correlate reaction parameters (e.g., stirring rate, catalyst aging) with enantiomeric excess (ee) trends .

- DoE (Design of Experiments) : Apply factorial design to identify critical variables (e.g., solvent purity, catalyst loading) affecting ee .

Q. How to reconcile conflicting bioactivity data across cell-based assays?

- Methodological Answer :

- Dose-Response Curves : Test a wide concentration range (nM to μM) to account for assay sensitivity thresholds .

- Cell Line Validation : Use isogenic lines (e.g., HEK293 vs. HepG2) to control for metabolic differences .

- Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors) to normalize inter-assay variability .

Propiedades

IUPAC Name |

methyl 7-[(1R,2S,3R,5S)-5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O7/c1-23(2,27-4)29-16-18-17(11-7-5-6-8-12-21(25)26-3)19(24)15-20(18)30-22-13-9-10-14-28-22/h17-20,22,24H,5-16H2,1-4H3/t17-,18-,19+,20-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCJZUBUYPSVEN-GDFBDPINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(OC)OCC1C(CC(C1CCCCCCC(=O)OC)O)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(OC)OC[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)OC)O)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677255 | |

| Record name | Methyl 7-{(1R,2S,3R,5S)-5-hydroxy-2-{[(2-methoxypropan-2-yl)oxy]methyl}-3-[(oxan-2-yl)oxy]cyclopentyl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69810-10-2 | |

| Record name | Methyl 7-{(1R,2S,3R,5S)-5-hydroxy-2-{[(2-methoxypropan-2-yl)oxy]methyl}-3-[(oxan-2-yl)oxy]cyclopentyl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.